molecular formula C17H22N2OS B1141628 NETICONAZOLE CAS No. 111788-99-9

NETICONAZOLE

Cat. No.: B1141628
CAS No.: 111788-99-9
M. Wt: 302.4 g/mol
InChI Key: VWOIKFDZQQLJBJ-UHFFFAOYSA-N
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Description

Neticonazole is an imidazole antifungal compound primarily used for the treatment of fungal skin infections. It is known for its effectiveness in inhibiting the secretion of exosomes, which are small vesicles involved in intercellular communication. This compound is particularly notable for its use in Japan, where it is marketed under the trade name Atolant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neticonazole can be synthesized through a multi-step process involving the reaction of specific chemical precursors. One common method involves the reaction of a compound represented by a specific formula with bromopentane under alkaline conditions. The product is then extracted and further reacted to obtain this compound .

Industrial Production Methods

The industrial production of this compound typically involves the synthesis of its hydrochloride salt. This process includes the formation of a stable crystal form of this compound hydrochloride, which is achieved through specific crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Neticonazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

Neticonazole has a wide range of scientific research applications, including:

Mechanism of Action

Neticonazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the structural integrity of the fungal cell membrane, leading to increased permeability and cell death . Additionally, this compound inhibits exosome biogenesis and secretion, which may contribute to its anticancer effects .

Comparison with Similar Compounds

Neticonazole is similar to other imidazole antifungal compounds, such as ketoconazole and miconazole. it has unique properties that set it apart:

This compound’s unique ability to inhibit exosome secretion makes it a promising candidate for research in cancer therapy and other medical applications .

Similar Compounds

  • Ketoconazole
  • Miconazole
  • Clotrimazole
  • Econazole

These compounds share structural similarities with this compound and are used for similar antifungal purposes, but each has distinct properties and applications.

Properties

IUPAC Name

1-[2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOIKFDZQQLJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861309
Record name 1-{2-(Methylsulfanyl)-1-[2-(pentyloxy)phenyl]ethenyl}-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111788-99-9
Record name 1-[2-(Methylthio)-1-[2-(pentyloxy)phenyl]ethenyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111788-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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